molecular formula C12H16O3 B1210730 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman CAS No. 70080-82-9

3,7-Dimethyl-8-hydroxy-6-methoxyisochroman

Cat. No. B1210730
CAS RN: 70080-82-9
M. Wt: 208.25 g/mol
InChI Key: OQMJILQCXYKZEM-UHFFFAOYSA-N
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Description

3, 4-Dihydro-6-methoxy-3, 7-dimethyl-1H-2-benzopyran-8-ol, also known as dhmi-8 or 3, 8-dihydroxy-1, 2, 4-trimethoxyxanthone, belongs to the class of organic compounds known as 2-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 2-position. 3, 4-Dihydro-6-methoxy-3, 7-dimethyl-1H-2-benzopyran-8-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dihydro-6-methoxy-3, 7-dimethyl-1H-2-benzopyran-8-ol is primarily located in the cytoplasm.

Scientific Research Applications

1. Plant Growth Regulatory Activity 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman and its derivatives have shown significant activity in plant growth regulation. A study by Cutler et al. (1997) explored the synthesis of this compound and its isomers, finding that these derivatives exhibit considerable activity in wheat coleoptile assays. This suggests a potential application in agriculture for enhancing plant growth and development (Cutler et al., 1997).

2. Anti-inflammatory Effects Research by Ko et al. (2019) indicates that 3,7-dimethyl-8-hydroxy-6-methoxyisochroman possesses anti-inflammatory properties. In this study, the compound was observed to suppress the production of inflammatory mediators like prostaglandin E2 and nitric oxide in lipopolysaccharide-stimulated cells. This demonstrates its potential in treating inflammatory and neuroinflammatory diseases (Ko et al., 2019).

3. Synthesis of Stereochemically Complex Molecules Kumaraswamy et al. (2014) successfully synthesized complex molecules related to 3,7-dimethyl-8-hydroxy-6-methoxyisochroman. Their approach involved key reactions like catalytic enantioselective asymmetric epoxidation, demonstrating the compound’s utility in synthetic organic chemistry (Kumaraswamy et al., 2014).

4. Production of Secondary Metabolites Malmstrøm et al. (2000) identified 3,7-dimethyl-8-hydroxy-6-methoxyisochroman as a secondary metabolite produced by certain strains of Penicillium. This finding is significant in the study of fungal metabolites and their potential applications in various fields such as pharmaceuticals (Malmstrøm et al., 2000).

5. Antifungal Activity He et al. (2004) isolated an antifungal compound closely related to 3,7-dimethyl-8-hydroxy-6-methoxyisochroman from Penicillium expansum. This compound demonstrated significant inhibition of mycelial growth in certain fungi, highlighting its potential in developing new antifungal agents (He et al., 2004).

properties

CAS RN

70080-82-9

Product Name

3,7-Dimethyl-8-hydroxy-6-methoxyisochroman

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

6-methoxy-3,7-dimethyl-3,4-dihydro-1H-isochromen-8-ol

InChI

InChI=1S/C12H16O3/c1-7-4-9-5-11(14-3)8(2)12(13)10(9)6-15-7/h5,7,13H,4,6H2,1-3H3

InChI Key

OQMJILQCXYKZEM-UHFFFAOYSA-N

SMILES

CC1CC2=CC(=C(C(=C2CO1)O)C)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2CO1)O)C)OC

melting_point

122°C

Other CAS RN

70080-82-9

physical_description

Solid

synonyms

3,4-dihydro-6-methoxy-3,7-dimethyl-1H-benzopyran-8-ol
DHMI-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
Reactant of Route 2
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
Reactant of Route 3
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
Reactant of Route 4
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
Reactant of Route 5
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
Reactant of Route 6
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman

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